molecular formula C22H27N5 B5763044 2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine

2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B5763044
M. Wt: 361.5 g/mol
InChI Key: UVYROFDPDHVYMI-UHFFFAOYSA-N
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Description

The compound "2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine" belongs to a class of chemical compounds known for their complex structure and potential for a wide range of chemical and pharmacological activities. These activities are primarily determined by the compound's molecular framework and the functional groups attached to it.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves targeting specific receptor subtypes, utilizing substituents like aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties for affinity and selectivity enhancement (Squarcialupi et al., 2017). This approach underlines the significance of careful design and selection of substituents in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for specific biological targets.

Molecular Structure Analysis

The structural analysis of pyrazolo[1,5-a]pyrimidines reveals a diverse range of interactions and conformations. For instance, the study of hydrogen-bonded structures of related compounds provides insights into their crystalline arrangements and molecular conformations, which are crucial for understanding their chemical behavior and interaction with biological targets (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions that highlight their reactivity and potential for modification. These reactions include coupling and condensation processes, which are instrumental in the synthesis of analogs with desired biological properties (Kandeel et al., 1983). The ability to engage in diverse chemical reactions makes this class of compounds versatile intermediates in medicinal chemistry.

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical development. Understanding the physical properties is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are pivotal for the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives. Studies on the synthesis and reactivity of these compounds provide valuable insights into their mechanism of action and potential as therapeutic agents (Bruni et al., 1994). These chemical properties are directly related to the compound's effectiveness in biological systems and its potential side effects.

properties

IUPAC Name

2,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5/c1-16(2)15-25-10-12-26(13-11-25)20-14-17(3)23-22-21(18(4)24-27(20)22)19-8-6-5-7-9-19/h5-9,14H,1,10-13,15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYROFDPDHVYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine

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